molecular formula C14H13N3O2 B4413828 5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Cat. No.: B4413828
M. Wt: 255.27 g/mol
InChI Key: ZVMUPZJTMDYLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a chemical compound based on the pyrazolo[3,4-b]pyridine scaffold, a fused bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This scaffold is known for its structural resemblance to purine bases, allowing its derivatives to mimic naturally occurring molecules and interact with a variety of biological targets . Pyrazolo[3,4-b]pyridine derivatives have been extensively investigated for their substantial pharmacological potential, demonstrating a wide range of biological activities such as anticancer, antimicrobial, anti-inflammatory, antioxidant, and anti-Alzheimer's properties . They also serve as key inhibitors for various kinases and growth factor receptors . The specific substitution pattern on this core structure, including the 5,6-dimethyl and the 3,4-dione groups, is designed to modulate the compound's electronic properties, solubility, and binding affinity for targeted research applications. This product is provided for research use only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the scientific literature for the latest advancements regarding the synthesis and applications of pyrazolo[3,4-b]pyridine chemistry .

Properties

IUPAC Name

5,6-dimethyl-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-8-9(2)15-13-11(12(8)18)14(19)17(16-13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMUPZJTMDYLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C1=O)C(=O)N(N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves the condensation of 5-amino-1H-pyrazole with α-oxoketene dithioacetals under acidic conditions . The reaction is catalyzed by trifluoroacetic acid, leading to the formation of the desired pyrazolo[3,4-b]pyridine scaffold . Further modifications can be achieved through reductive desulfurization, hydrolysis, and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the nitrogen atoms of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures to 5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione can inhibit specific kinases involved in cancer progression. The compound's ability to act as a tyrosine kinase inhibitor (TKI) has been particularly noted.

Case Study:
A series of synthesized derivatives were tested against various cancer cell lines. The results indicated that modifications at the 2 and 6 positions of the pyrazolo[3,4-b]pyridine framework enhanced potency against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Anti-inflammatory Properties

Another significant application of this compound is its anti-inflammatory potential. Studies have shown that pyrazolo[3,4-b]pyridine derivatives can inhibit the production of pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound NameIC50 (µM)Target Cytokine
Compound A12.5TNF-α
Compound B15.0IL-6
5,6-Dimethyl-2-phenyl 10.0 IL-1β

This table summarizes the inhibitory concentrations of various compounds on key inflammatory markers, highlighting the efficacy of 5,6-dimethyl-2-phenyl in comparison to other derivatives .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its derivatives have shown activity against both gram-positive and gram-negative bacteria.

Case Study:
In vitro studies demonstrated that certain derivatives exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that substituents at the phenyl ring could enhance antimicrobial efficacy .

Organic Electronics

Pyrazolo[3,4-b]pyridine derivatives are being explored for their potential use in organic electronic devices due to their favorable electronic properties.

Data Table: Electronic Properties of Pyrazolo[3,4-b]pyridine Derivatives

Compound NameBand Gap (eV)Mobility (cm²/Vs)
5,6-Dimethyl-2-phenyl2.00.5
Compound X1.80.7

This table illustrates the electronic properties of selected compounds relevant for applications in organic photovoltaics and transistors .

Pesticidal Activity

Emerging research indicates that pyrazolo[3,4-b]pyridine derivatives can serve as novel pesticides due to their ability to disrupt specific biological pathways in pests.

Case Study:
Field trials conducted on crops treated with formulations containing pyrazolo[3,4-b]pyridine derivatives showed a significant reduction in pest populations compared to untreated controls. The mechanism was linked to interference with the pests' metabolic pathways .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is unique due to its specific substitution pattern and the combination of pyrazole and pyridine rings. This structure provides distinct electronic properties and reactivity, making it a valuable scaffold in drug discovery and development.

Biological Activity

5,6-Dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione (often referred to as a pyrazolo[3,4-b]pyridine derivative) has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique pyrazolo[3,4-b]pyridine scaffold. Its molecular formula is C14H14N2O2C_{14}H_{14}N_2O_2, with a molecular weight of approximately 246.28 g/mol. The structural features contribute to its biological activity by allowing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : A study evaluated several pyrazolo[3,4-b]pyridine derivatives for their anticancer activity against different cancer cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). Among these derivatives, this compound exhibited significant cytotoxicity. The compound demonstrated an IC50 value of approximately 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
  • Mechanism of Action : The compound was found to induce cell cycle arrest at the S phase in HeLa cells and at the G2/M phase in MCF7 cells. Additionally, it promoted early and late apoptosis in treated cells . This suggests that the compound may interfere with DNA synthesis and repair mechanisms critical for cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-b]pyridine derivatives is influenced by their substitution patterns:

  • Substituents Influence : Variations in substituents on the phenyl ring significantly affect the anticancer potency. For example, compounds with hydroxyl groups showed enhanced activity against MCF7 and HCT-116 cell lines compared to their unsubstituted counterparts .

Inhibition of Kinases

In addition to its anticancer properties, this compound has been investigated for its ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers:

  • TRKA Inhibition : A study synthesized multiple derivatives and assessed their inhibitory effects on TRKA. The results indicated that many derivatives exhibited nanomolar inhibitory activities against this target . This inhibition is crucial as TRK overactivation is linked to tumor progression.

Case Studies

Several case studies have illustrated the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical models:

  • HeLa Cell Study : Compound 9a (a derivative) showed significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics .
  • MCF7 and HCT116 Study : Another derivative demonstrated selective activity against MCF7 and HCT116 cell lines with IC50 values indicating strong potential for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4-dione, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with diketones or β-ketoesters. For example, multi-component reactions involving phenylhydrazine, acetylacetone, and ammonium acetate under acidic conditions (e.g., acetic acid) can yield the pyrazolo[3,4-b]pyridine core. Solvent choice (e.g., ethanol vs. methanol) and temperature (80–100°C) significantly affect cyclization efficiency and purity .

Q. How do the substituents (5,6-dimethyl and 2-phenyl groups) influence the compound's reactivity and biological activity?

  • Methodology : The electron-donating methyl groups at positions 5 and 6 enhance steric hindrance, potentially reducing metabolic degradation. The 2-phenyl group contributes to π-π stacking interactions with aromatic residues in biological targets. Computational studies (e.g., DFT calculations) can quantify substituent effects on electron density and binding affinity .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

  • Methodology : Use UV-Vis spectroscopy to confirm π-conjugation (λmax ~260–300 nm), IR for carbonyl (C=O) stretching (~1700 cm⁻¹), and NMR (¹H/¹³C) to resolve methyl, phenyl, and pyrazolo-pyridine protons. High-resolution mass spectrometry (HRMS) and HPLC (C18 column, acetonitrile/water mobile phase) ensure purity (>95%) .

Advanced Research Questions

Q. How can researchers address synthetic challenges, such as low yields during cyclization or side-product formation?

  • Methodology : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of aminopyrazole to diketone) and employ catalysts like p-toluenesulfonic acid (PTSA) to accelerate cyclization. Side products (e.g., open-chain intermediates) can be minimized via reflux in aprotic solvents (e.g., DMF) and stepwise temperature control .

Q. What strategies are effective for elucidating the mechanism of biological activity (e.g., enzyme inhibition)?

  • Methodology : Perform enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC50 determination using fluorogenic substrates. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes. Validate findings with site-directed mutagenesis of key residues in the target protein .

Q. How should researchers resolve contradictions in reported biological data (e.g., variable IC50 values across studies)?

  • Methodology : Standardize assay conditions (pH, temperature, solvent/DMSO concentration ≤1%). Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Meta-analyses of literature data should account for differences in cell lines or protein isoforms .

Q. What approaches are recommended for designing derivatives with enhanced solubility or target selectivity?

  • Methodology : Introduce polar groups (e.g., -OH, -SO3H) at the 7H position to improve aqueous solubility. For selectivity, employ structure-activity relationship (SAR) studies by modifying the phenyl group (e.g., para-fluoro substitution) and assess off-target effects via kinome-wide profiling .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated preclinically?

  • Methodology : Use in vitro liver microsome assays (human/rat) to measure half-life (t½) and CYP450 inhibition. LogP values (HPLC-derived) predict membrane permeability. In vivo studies in rodent models can assess bioavailability and tissue distribution via LC-MS/MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
Reactant of Route 2
5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.